molecular formula C11H12O4 B1626769 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde CAS No. 94008-46-5

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde

Cat. No.: B1626769
CAS No.: 94008-46-5
M. Wt: 208.21 g/mol
InChI Key: YWDPPZMIBBLYKK-NSCUHMNNSA-N
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Description

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde is a chemical compound with the molecular formula C11H12O4 It is characterized by the presence of a butenyl group attached to a trihydroxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable aldehyde with a butenyl derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as ethers or esters.

Scientific Research Applications

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s biological effects are mediated through its interaction with cellular enzymes and receptors, leading to modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Similar in structure but lacks the butenyl group.

    Vanillin: Contains a methoxy group instead of the butenyl group.

    Syringaldehyde: Features additional methoxy groups on the benzene ring.

Uniqueness

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPPZMIBBLYKK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=CC(=C(C(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=CC(=C(C(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536281
Record name 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94008-46-5
Record name 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde
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